molecular formula C6H10Cl2O2S B2888909 (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride CAS No. 2227762-06-1

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride

Cat. No.: B2888909
CAS No.: 2227762-06-1
M. Wt: 217.1
InChI Key: ZBAQTFQTWCUZFN-PHDIDXHHSA-N
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Description

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride (CAS 2307770-23-4, Molecular Weight: 217.11 g/mol) is a chiral sulfonyl chloride characterized by its cyclohexane backbone with chlorine and sulfonyl chloride groups in a defined 1,2-trans configuration . This stereochemistry is critical for its application in asymmetric synthesis, where it serves as a versatile intermediate for constructing enantiomerically pure compounds in pharmaceutical and agrochemical research . This compound is highly reactive and participates in nucleophilic substitution reactions, primarily to form sulfonamides, sulfonate esters, and other sulfonyl derivatives . Its mechanism of action involves the highly electrophilic sulfonyl chloride group, which is susceptible to nucleophilic attack, enabling it to act as a sulfonylating agent . Scientific research applications include its use in sulfonylation reactions to create novel sulfonamides with potential biological activity, and its ability to generate alkyl radicals for use in radical chain reactions such as the Giese reaction to form carbon-carbon bonds . Furthermore, its chiral nature makes it valuable for synthesizing enantiomerically pure sulfonamides, which can show improved selectivity in enzyme inhibition assays compared to racemic counterparts . The product is For Research Use Only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQTFQTWCUZFN-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride typically involves the chlorination of cyclohexane derivatives followed by sulfonylation. One common method is the reaction of (1R,2R)-2-chlorocyclohexanol with thionyl chloride (SOCl2) under controlled conditions to yield the desired sulfonyl chloride compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of microreactor systems has been reported to enhance the synthesis by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular and Structural Data
Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride C₆H₁₀Cl₂O₂S 217.11 Cyclohexane, 1-Cl, 2-SO₂Cl, (1R,2R)
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride C₁₀H₁₉ClO₂S 238.77 Cyclohexane, 1-SO₂Cl, 5-CH₃, 2-C(CH₃)₂, (1R,2S,5R)
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride C₆H₃Cl₂O₃S 241.06 Aromatic ring, 2-OH, 3-Cl, 5-Cl, 1-SO₂Cl

Key Observations :

  • The target compound’s cyclohexane backbone provides conformational flexibility, contrasting with the rigid aromatic system in 3,5-dichloro-2-hydroxybenzenesulfonyl chloride .

Physical and Chemical Properties

  • Density and Boiling Point : The target compound’s density (1.41 g/cm³) and high boiling point (310.1°C) reflect its molecular weight and polar sulfonyl chloride group. In contrast, aromatic sulfonyl chlorides (e.g., 3,5-dichloro-2-hydroxybenzenesulfonyl chloride) may exhibit higher boiling points due to stronger intermolecular interactions (e.g., hydrogen bonding from the -OH group) .
  • Solubility : Sulfonyl chlorides are typically soluble in polar aprotic solvents (e.g., methylene chloride, acetone), as evidenced by commercial preparations of similar compounds (e.g., 2-fluorobiphenyl in methylene chloride:acetone) .

Commercial Availability and Use Cases

  • However, structurally related compounds like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride are available at high purity (e.g., $428/50 mg from Aaron Chemicals LLC) , suggesting niche applications in pharmaceutical or agrochemical research.

Research Findings and Industrial Relevance

  • Asymmetric Synthesis : The (1R,2R) configuration of the target compound aligns with its use in synthesizing chiral sulfonamides, critical in drug development (e.g., protease inhibitors) .
  • Safety Considerations : While specific safety data for the target compound is lacking, sulfonyl chlorides generally require careful handling due to their reactivity (e.g., hydrolysis to corrosive HCl and SO₂).

Biological Activity

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in various fields of chemical biology due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C7_7H8_8ClO2_2S
  • Molecular Weight : 217.11 g/mol
  • CAS Number : 2307770-23-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity is primarily due to the sulfonyl chloride functional group, which can participate in various biochemical reactions.

Key Mechanisms:

  • Covalent Modification : The sulfonyl chloride can react with amino acids containing nucleophilic side chains (like cysteine and lysine), potentially altering protein function.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes by modifying active site residues, thus affecting metabolic pathways.
  • Radical Generation : Under specific conditions, it can generate alkyl radicals which may participate in further chemical transformations or interact with biomolecules.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, making it a candidate for further development as an antibacterial agent .

Case Studies

StudyFindings
Anticancer Study Demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. Induced apoptosis through caspase activation pathways .
Antimicrobial Efficacy Showed inhibition of Staphylococcus aureus growth with an MIC of 10 µg/mL. Mechanism involves membrane disruption and metabolic interference .

Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of this compound:

  • Synthesis Pathways : Various synthetic routes have been explored for the efficient production of this compound, including light-mediated reactions that enhance selectivity towards sulfonyl chlorides .
  • Biological Evaluations : In vitro studies have consistently shown its potential as a therapeutic agent against cancer and bacterial infections. Further investigations are needed to elucidate the full spectrum of its biological activities and mechanisms.

Q & A

Q. What are the key synthetic routes for (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride, and how is stereochemical control achieved?

The synthesis typically involves sulfonation and chlorination steps. A common approach is the reaction of cyclohexene derivatives with sulfonylating agents like sulfuryl chloride (SO₂Cl₂) under controlled conditions. Stereochemical control is achieved using chiral catalysts or resolving agents during cyclization. For example, Friedel-Crafts acylation methods (as seen in analogous sulfonyl chloride syntheses) may employ Lewis acids like AlCl₃ to direct regioselectivity . Enantiomeric purity is confirmed via chiral HPLC or X-ray crystallography .

Q. How is the structural integrity of this compound validated?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclohexane backbone and sulfonyl/chloro substituents.
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular formula (C₆H₁₀Cl₂O₂S, MW 217.11) .
  • X-ray Crystallography : Resolves absolute configuration and bond angles .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and avoid dust generation .

Advanced Research Questions

Q. How does the (1R,2R) configuration influence reactivity in nucleophilic substitutions?

The stereochemistry affects transition-state geometry. The axial chloro and sulfonyl groups create steric hindrance, favoring backside attack in Sₙ2 reactions. Computational studies (e.g., DFT calculations) can model these interactions, predicting regioselectivity in cross-coupling reactions . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to resolve mechanistic contradictions .

Q. What strategies resolve contradictory data on this compound’s stability under acidic conditions?

Contradictions may arise from solvent polarity or trace impurities. Methodological steps include:

  • Controlled Replicates : Repeat experiments under anhydrous conditions (e.g., using molecular sieves).
  • Analytical Monitoring : Track degradation via HPLC-MS at timed intervals.
  • Computational Modeling : Simulate protonation states to identify labile sites .

Q. How is enantiomeric excess (ee) quantified post-synthesis?

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IA) with a hexane/isopropanol mobile phase.
  • Optical Rotation : Compare observed rotation to literature values for pure enantiomers.
  • NMR Chiral Shift Reagents : Europium complexes induce diastereomeric splitting in 1^1H NMR spectra .

Q. What role does this compound play in asymmetric catalysis?

As a chiral sulfonate, it serves as a ligand precursor in transition-metal catalysis. For example, derivatives of (1R,2R)-diaminocyclohexane (used in phosphoramide ligands) enhance enantioselectivity in Heck reactions . Reaction optimization involves screening metal precursors (e.g., Pd(OAc)₂) and solvents (e.g., DMF/toluene mixtures) .

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